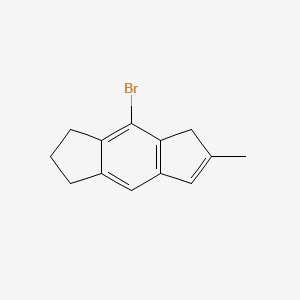

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene

Description

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene (CAS: 1163263-99-7, molecular formula: C₁₃H₁₃Br) is a brominated derivative of the tetrahydro-s-indacene framework. This compound is a critical intermediate in organometallic synthesis, particularly for preparing metallocene catalysts used in olefin polymerization. Its bromine substituent at the 4-position enables participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate aryl-substituted indacenes, which serve as ligands for transition metal catalysts . The compound is commercially available in quantities ranging from 250 mg to 5 g, highlighting its utility in both research and industrial settings .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br/c1-8-5-10-7-9-3-2-4-11(9)13(14)12(10)6-8/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOCQNXLZFODFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=C3CCCC3=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium complexes such as Pd(dppf)Cl₂. The optimized conditions for this synthesis include the use of 1.5 mol% Pd(dppf)Cl₂, 1.1 mol/mol of 4-tert-butylphenyl boronic acid, 1.5 mol/mol of potassium carbonate, and 1000 mL/mol of isopropanol. The reaction mixture is stirred under reflux until stable conversion of the bromoindene is achieved, which usually takes around 26 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl₂ is commonly used as a catalyst in coupling reactions.

Bases: Potassium carbonate is often used as a base in these reactions.

Solvents: Isopropanol is a typical solvent used in the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield various substituted indacenes .

Scientific Research Applications

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene is a halogenated derivative with structural similarity to 6-Methyl-1,2,3,5-tetrahydro-s-indacene. Applications of this compound are currently being explored in diverse scientific fields, including chemistry, medicine, and industry.

Scientific Research Applications

This compound is investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds. Its applications include:

- Ligand in Chemistry 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene is used as a ligand in coordination chemistry to form complexes with transition metals that serve as catalysts in organic reactions. The compound's specific substitution pattern influences its reactivity and coordination properties. The combination of methyl and phenyl groups provides distinct steric and electronic effects that enhance its performance as a ligand in catalytic applications compared to its analogs.

- Potential role in drug development Preliminary studies suggest that 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one may interact with various biological targets, potentially modulating enzyme activities or receptor functions, which could pave the way for its use in drug development or as a biochemical probe.

- Anti-bacterial agents Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group on the indacene structure play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene and its analogs are pivotal in determining their applications in catalysis and material science. Below is a detailed analysis:

Structural and Reactivity Differences

- This compound : The bromine atom at the 4-position acts as a leaving group, facilitating Suzuki-Miyaura cross-coupling reactions with aryl boronic acids. This reactivity is exploited to synthesize ligands like 4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene, achieving yields up to 82.1% under optimized Pd(dppf)Cl₂ catalysis .

- 4-Phenyl-1,2,3,5-tetrahydro-s-indacene : Substitution of bromine with a phenyl group eliminates the leaving-group capability but enhances steric and electronic tuning of the ligand. This derivative is directly used in catalyst systems without further functionalization, emphasizing its role as an end-product ligand .

- This structural nuance could influence catalytic activity in polymerization processes .

Comparative Data Table

Q & A

Q. What are the recommended protocols for synthesizing 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves bromination of the indacene core using electrophilic aromatic substitution. A common approach utilizes N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere (argon/nitrogen) at 0–5°C for controlled reactivity . Purification challenges arise due to the compound's sensitivity to light and oxygen. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol at low temperatures to minimize decomposition .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp. | 0–5°C | |

| Purification Yield | 60–75% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns, focusing on the methyl group (δ ~2.1–2.3 ppm) and bromine-induced deshielding in aromatic protons (δ ~7.0–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 237.03). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are critical during handling?

- Methodological Answer : Follow P210 (avoid ignition sources) and P201/P202 (pre-read safety protocols) guidelines . Use glove boxes for air-sensitive steps and store under argon at –20°C. Emergency protocols include neutralization of spills with inert adsorbents (e.g., vermiculite) and immediate ventilation .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence bromination regioselectivity in the indacene core?

- Methodological Answer : The methyl group at position 6 directs bromination to position 4 via steric and electronic effects. Computational studies (DFT at B3LYP/6-31G*) show a 12–15 kcal/mol preference for 4-bromo over 2-bromo isomers due to reduced steric clash with the methyl group . Validate experimentally by comparing reaction outcomes with/without methyl substitution.

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| ΔG (4-Bromo vs. 2-Bromo) | –12.3 kcal/mol | |

| Regioselectivity Ratio (4:2) | 9:1 |

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and concentration effects. Standardize conditions: use deuterated DMSO for enhanced solubility and run 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with crystallographic data (if available) to resolve ambiguities in dihedral angles affecting shift values .

Q. How can this compound serve as a precursor for synthesizing functionalized indacene derivatives?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) to introduce π-conjugated groups. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hr) to achieve >80% yields . Post-functionalization analysis requires monitoring via TLC and quenching with aqueous NH4Cl to remove palladium residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.